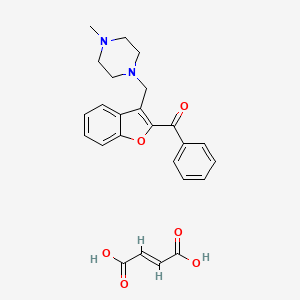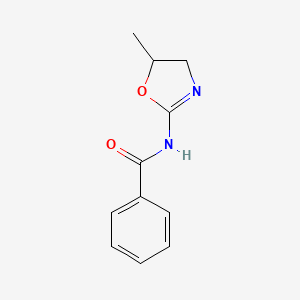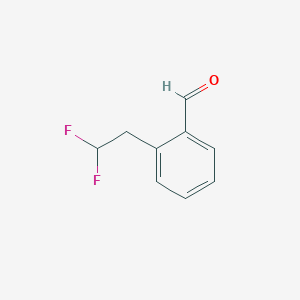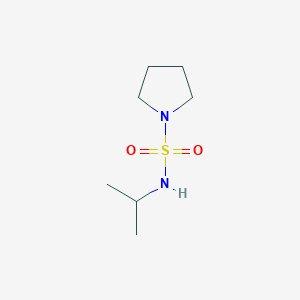
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the phenyl group via Friedel-Crafts acylation, followed by the attachment of the methylpiperazine moiety through nucleophilic substitution reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH. The scalability of the process is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone hydrochloride
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone sulfate
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone phosphate
Uniqueness
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C25H26N2O6 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;[3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-22-11-13-23(14-12-22)15-18-17-9-5-6-10-19(17)25-21(18)20(24)16-7-3-2-4-8-16;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LTGIVJBMXRCFPK-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)


![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

